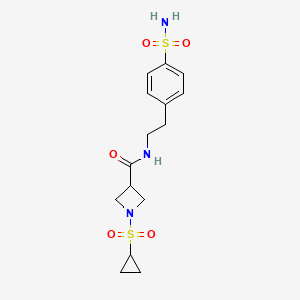

1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S2/c16-24(20,21)13-3-1-11(2-4-13)7-8-17-15(19)12-9-18(10-12)25(22,23)14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19)(H2,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDBJRKECQAYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique azetidine ring structure, which is significant for its biological activity. The presence of the cyclopropylsulfonyl and sulfamoyl groups contributes to its pharmacological properties. Understanding the relationship between its structure and activity is crucial for further development.

Biological Activity

1. Mechanism of Action

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in metabolic pathways. For instance, studies on cyclopropyl-containing compounds have shown their potential as cannabinoid receptor antagonists, which may influence appetite regulation and lipid metabolism .

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymatic pathways associated with inflammation and cancer progression. For example, azetidine derivatives have been noted for their ability to modulate the activity of cyclooxygenase enzymes, which play a role in inflammatory responses.

3. In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Reports indicate promising results in models of metabolic syndrome, where similar compounds have shown efficacy in reducing serum lipid levels and improving insulin sensitivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the azetidine ring significantly affect binding affinity and biological activity. The presence of electron-withdrawing groups enhances receptor binding.

- Cyclopropyl Group : The cyclopropyl moiety has been linked to increased potency in receptor interactions, likely due to its unique steric and electronic properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CB1 Receptor Binding | K(i) < 5 nM | |

| Anti-inflammatory Effects | Reduced COX enzyme activity | |

| Lipid Metabolism | Decreased serum lipid levels |

Case Studies

Case Study 1: Cannabinoid Receptor Antagonism

A study investigated a series of cyclopropyl-containing azetidines for their ability to bind to CB1 receptors. The results indicated that specific modifications led to enhanced antagonistic properties, suggesting a pathway for developing weight management therapies.

Case Study 2: Metabolic Syndrome

In a model of metabolic syndrome, administration of related azetidine compounds resulted in significant improvements in metabolic markers, highlighting the potential for this class of compounds in treating obesity-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.